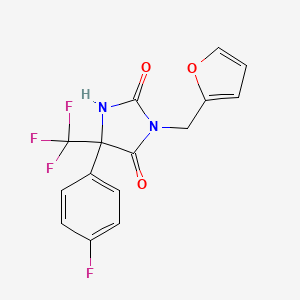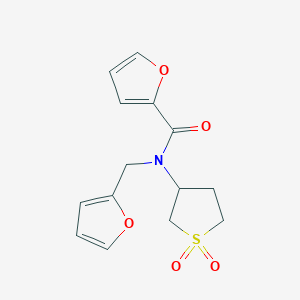
2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate)
Descripción general
Descripción
2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) is a chemical compound characterized by its unique structure, which includes two fluorophenyl groups and a pyrazine ring with two methyl groups and two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) typically involves the reaction of 4-fluoroaniline with 2,3-butanedione in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the pyrazine ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms or reduce the fluorophenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) exerts its effects involves interactions with specific molecular targets. The fluorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(4-chlorophenyl)-3,5-dimethylpyrazine 1,4-dioxide: Similar structure but with chlorine atoms instead of fluorine.
2,6-bis(4-methylphenyl)-3,5-dimethylpyrazine 1,4-dioxide: Methyl groups replace the fluorine atoms.
2,6-bis(4-nitrophenyl)-3,5-dimethylpyrazine 1,4-dioxide: Nitro groups instead of fluorine atoms.
Uniqueness
The presence of fluorine atoms in 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
Propiedades
IUPAC Name |
2,6-bis(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-11-17(13-3-7-15(19)8-4-13)22(24)18(12(2)21(11)23)14-5-9-16(20)10-6-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOYGHMRHZJDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B4240714.png)
![3-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4240717.png)

![2-(2-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4240726.png)
![N-[(4-methoxyphenyl)methylcarbamoyl]benzamide](/img/structure/B4240731.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4240749.png)
![Ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate](/img/structure/B4240754.png)

![Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4240765.png)

![METHYL 2-({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4240778.png)
![2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B4240779.png)


